5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)-
Overview
Description
5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- is a lignan, a type of secondary metabolite found in plants. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is specifically derived from the radical-radical coupling of monolignols, such as coniferyl alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- typically involves the dehydrogenative coupling of monolignols. This process can be catalyzed by peroxidases or laccases in the presence of hydrogen peroxide or molecular oxygen . The reaction conditions often require a controlled environment to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of 5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- is less common due to the complexity of the synthesis and the need for specific enzymes. biotechnological approaches using cultured plant cells have been explored to produce this compound with high stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce different stereoisomers of the original compound .
Scientific Research Applications
5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- has several scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and the mechanisms of radical-radical coupling reactions.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a natural antioxidant.
Medicine: Research has shown its potential in anticancer therapies due to its ability to induce apoptosis in cancer cells.
Industry: It is explored for its use in developing natural antioxidants for food preservation and cosmetic products
Mechanism of Action
The mechanism of action of 5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, such as superoxide dismutase and catalase.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide and prostaglandins.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-Dihydrodehydroconiferyl alcohol: This is the enantiomer of 5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- and has similar biological activities.
Erythro-guaiacylglycerol-β-O-4′-coniferyl ether: Another lignan with antioxidant properties.
Threo-guaiacylglycerol-β-O-4′-coniferyl ether: Similar to erythro-guaiacylglycerol-β-O-4′-coniferyl ether but with different stereochemistry.
Uniqueness
5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its high antioxidant and anti-inflammatory activities make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLZVJIHPWRSQQ-BEFAXECRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126253-41-6 | |
Record name | Dihydrodehydroconiferyl alcohol, (7R,8S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126253416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDRODEHYDROCONIFERYL ALCOHOL, (7R,8S)-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B91L473ZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7R,8S-Dihydrodehydrodiconiferyl alcohol?
A1: The molecular formula of 7R,8S-Dihydrodehydrodiconiferyl alcohol is C20H24O6, and its molecular weight is 360.4 g/mol.
Q2: What spectroscopic data is available for characterizing 7R,8S-Dihydrodehydrodiconiferyl alcohol?
A2: Researchers utilize various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Mass Spectrometry (MS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV) spectroscopy, and Circular Dichroism (CD) spectroscopy, to elucidate the structure and properties of 7R,8S-Dihydrodehydrodiconiferyl alcohol. These techniques provide information about the compound's connectivity, functional groups, stereochemistry, and interactions with light. [, , , , , , , , , , , , , , ]
Q3: Has 7R,8S-Dihydrodehydrodiconiferyl alcohol demonstrated any notable biological activity?
A3: Yes, 7R,8S-Dihydrodehydrodiconiferyl alcohol, alongside other isolated compounds, exhibited a protective effect against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes. [] Furthermore, it has shown significant inhibitory effects on lipopolysaccharide (LPS)-stimulated prostaglandin E2 (PGE2) production in RAW 264.7 cells, suggesting potential anti-inflammatory properties. []
Q4: Which plant species are known to contain 7R,8S-Dihydrodehydrodiconiferyl alcohol?
A4: 7R,8S-Dihydrodehydrodiconiferyl alcohol has been isolated from a variety of plant species, including but not limited to:
- Salacia chinensis []
- Xanthium sibiricum []
- Viola philippica []
- Campanula takesimana []
- Lonicera japonica []
- Hedyotis uncinella []
- Amorphophallus konjac []
- Codonopsis pilosula []
- Litsea cubeba []
- Michelia compressa []
- Spiraea salicifolia []
- Leontopodium leontopodioides []
- Arctium lappa []
- Quercus glauca []
- Vitis thunbergii var. taiwaniana []
- Magnolia biondii []
- Cornus officinalis []
- Litchi chinensis []
- Securidaca inappendiculata []
- Neoalsomitra integrifoliola []
- Acanthopanax senticosus []
Q5: Have there been any studies investigating the potential of 7R,8S-Dihydrodehydrodiconiferyl alcohol derivatives or structural analogs?
A5: While the provided research focuses primarily on isolating and characterizing 7R,8S-Dihydrodehydrodiconiferyl alcohol, several studies identified closely related compounds, including glycosylated derivatives. For example, researchers found (7R,8S)-dihydrodehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside in Viola philippica, Campanula takesimana, Litsea cubeba, Leontopodium leontopodioides, Quercus glauca, and Securidaca inappendiculata. [, , , , , ] These findings suggest that structural modifications, such as glycosylation, may occur naturally and could be explored further to understand their influence on the compound's activity and properties.
Q6: What analytical methods are typically used to detect and quantify 7R,8S-Dihydrodehydrodiconiferyl alcohol?
A6: High-performance liquid chromatography (HPLC), often coupled with techniques like mass spectrometry (HPLC-MS), is commonly employed for separating, identifying, and quantifying 7R,8S-Dihydrodehydrodiconiferyl alcohol in complex plant extracts. [, , , ]
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